Methyl 4-Amino-2-fluorobenzoate
Overview
Description
Methyl 4-Amino-2-fluorobenzoate is an organic compound with the molecular formula C8H8FNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with an amino group at the 4-position and a fluorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-Amino-2-fluorobenzoate can be synthesized through several methods. One common synthetic route involves the reduction of methyl 2-fluoro-4-nitrobenzoate. This reduction can be achieved using palladium on activated charcoal (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is typically carried out in methanol at room temperature for about 2 hours .
Another method involves the reflux of a mixture of 2-fluoro-4-nitro-benzoic acid methyl ester, ammonium formate, and Pd/C in ethanol at 95°C for 6 hours. The mixture is then filtered and concentrated to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Amino-2-fluorobenzoate undergoes various chemical reactions, including:
Reduction: As mentioned, the compound can be synthesized through the reduction of its nitro precursor.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common Reagents and Conditions
Reduction: Palladium on activated charcoal (Pd/C) and hydrogen gas.
Substitution: Various nucleophiles, depending on the desired substitution product.
Oxidation: Specific oxidizing agents, though detailed conditions are less frequently documented.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro precursor yields this compound, while substitution reactions can yield a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Methyl 4-Amino-2-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-Amino-2-fluorobenzoate depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, influencing their activity. The presence of the fluorine atom can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-Amino-4-fluorobenzoate: Similar structure but with the amino and fluorine groups at different positions.
Methyl 4-Fluorobenzoate: Lacks the amino group.
Methyl 4-Amino-2-hydroxybenzoate: Contains a hydroxyl group instead of a fluorine atom.
Uniqueness
Methyl 4-Amino-2-fluorobenzoate is unique due to the specific positioning of the amino and fluorine groups on the aromatic ring. This unique arrangement can influence its chemical reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 4-amino-2-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAKMNNACPYTAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620787 | |
Record name | Methyl 4-amino-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73792-08-2 | |
Record name | Methyl 4-amino-2-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00620787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-amino-2-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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